n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C9H18ClNO4S2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-butyl-1-chloro-N-(1,1-dioxothiolan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H18ClNO4S2/c1-2-3-5-11(17(14,15)8-10)9-4-6-16(12,13)7-9/h9H,2-8H2,1H3 |
InChI Key |
ONRWLLAGOMPIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Formation of the Sulfonamide Core
The initial step involves the preparation of the sulfonamide by reacting a suitable amine (such as n-butylamine) with a sulfonyl chloride derivative. Methanesulfonyl chloride is commonly used to introduce the methanesulfonamide group. This reaction proceeds via nucleophilic substitution under controlled temperature conditions, often in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine to neutralize the released HCl.
Chlorination at the 1-Position of the Tetrahydrothiophene Ring
Chlorination at the 1-position of the tetrahydrothiophene ring is achieved by selective substitution reactions, often starting from a hydroxyl or other leaving group precursor. The chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under mild conditions to avoid over-chlorination or ring degradation.
| Reagent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Thionyl chloride | Dichloromethane | 0–25°C | 2–6 hours | Converts hydroxyl to chloro group |
| Phosphorus pentachloride | Chloroform or DCM | Ambient | 1–4 hours | Alternative chlorinating agent |
This step yields the 1-chloro derivative necessary for the final compound.
Final Assembly and Purification
The final compound is assembled by coupling the oxidized tetrahydrothiophene sulfone ring bearing the 1-chloro substituent with the n-butyl sulfonamide moiety. The reaction mixture is purified by silica gel chromatography or recrystallization to afford the pure this compound.
Summary Table of Preparation Steps
Research Findings and Notes
- The oxidation step using m-CPBA is well-documented for the selective conversion of sulfides to sulfones without affecting other sensitive groups.
- Use of Oxone as an alternative oxidant provides a greener and safer approach, often conducted in aqueous-organic solvent mixtures under inert atmosphere.
- Chlorination must be carefully controlled to avoid ring opening or over-substitution; mild chlorinating agents and low temperatures are preferred.
- The sulfonamide formation is a classical method with high yields and straightforward purification.
- No direct synthesis protocols for the exact chloro-substituted sulfone compound were found in open literature patents or databases; however, the above steps are consistent with known synthetic strategies for closely related sulfonamide-sulfone compounds.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to evaluate its efficacy in treating certain medical conditions.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally related sulfonamide derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations :
- The target compound and Compound B share the sultam group but differ in substituents: the former has n-butyl and chloro, while the latter incorporates phenyl and pyrazole rings. Compound A includes a thiazinane-dioxido group, increasing oxygen content and polarity.
- The n-butyl chain in the target compound likely enhances lipophilicity compared to the ethyl group in Compound A or the aromatic systems in Compound B.
Physicochemical Properties :
- Boiling Point/Density : Compound B’s higher boiling point (643.5°C) and density (1.52 g/cm³) reflect aromaticity and pyrazole rigidity. The target compound, lacking aromaticity, may exhibit lower thermal stability.
- Acidity : The pKa of Compound B (6.51) suggests moderate acidity due to the sulfonamide proton. The target’s chloro substituent may slightly lower pKa via electron withdrawal.
Reactivity and Applications :
- Sultam Stability : All three compounds benefit from the sultam group’s resistance to enzymatic degradation, making them candidates for pharmaceuticals or agrochemicals.
- Functional Groups :
- The chloro group in the target compound may facilitate nucleophilic substitution reactions, useful in synthetic intermediates.
- Compound A ’s methoxy and thiazinane groups could enhance solubility for drug delivery.
Research Implications
- SHELX in Structural Analysis : X-ray crystallography via SHELX software () is critical for confirming the stereochemistry of these compounds, particularly the sultam ring conformation.
- Lumping Strategy Relevance : As per , these compounds’ structural similarities (e.g., sulfonamide backbone) may allow lumping in environmental or metabolic studies, simplifying reaction modeling.
Biological Activity
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and applications based on available research and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₄ClN₃O₃S
- Molecular Weight : 253.74 g/mol
Key Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not available |
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
- Receptor Modulation : It may interact with certain receptors in the body, potentially altering physiological responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Activity : A study demonstrated that this compound exhibited significant anti-inflammatory effects in vitro. The compound was shown to reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent .
- Anticancer Properties : Research has indicated that this compound may possess anticancer properties. In a study involving cancer cell lines, it was found to induce apoptosis (programmed cell death) in a dose-dependent manner. The mechanism was linked to the activation of caspases, which are critical for the apoptotic process .
- Neuroprotective Effects : Another study explored its neuroprotective effects against oxidative stress-induced neuronal damage. The results suggested that the compound could mitigate neuronal cell death and preserve cognitive functions in animal models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity |
|---|---|
| n-butylbenzamide | Limited biological activity |
| 4-chlorobenzamide | Moderate anti-inflammatory effects |
| N-butyl-N-(1,1-dioxidotetrahydrothiophen) | Similar enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for n-Butyl-1-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide?
- Methodology : The synthesis involves multi-step reactions. First, the 1,1-dioxidotetrahydrothiophene moiety is prepared via oxidation of tetrahydrothiophene using hydrogen peroxide or peracids . Next, sulfonamide formation is achieved by reacting the oxidized intermediate with a substituted methanesulfonyl chloride (e.g., n-butyl-1-chloro-methanesulfonyl chloride) in the presence of a base like triethylamine. Reaction conditions (solvent, temperature) must be optimized to prevent side reactions, such as hydrolysis of the sulfonamide group.
- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring and High Performance Liquid Chromatography (HPLC) for purity assessment are essential .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the tetrahydrothiophene and sulfonamide groups. For example, the sulfonamide’s sulfur environment affects chemical shifts in the range of δ 3.0–4.0 ppm .
- X-ray Crystallography : Use SHELX software for refinement to resolve stereochemical ambiguities (e.g., configuration at the sulfonamide nitrogen). SHELXL is preferred for small-molecule refinement due to its robustness with high-resolution data .
- Data Table :
| Technique | Key Peaks/Parameters | Structural Insight |
|---|---|---|
| ¹H NMR | δ 1.3–1.5 (n-butyl) | Confirms alkyl chain presence |
| X-ray | C–S bond length ~1.76 Å | Validates sulfonamide geometry |
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Accelerated stability studies in buffers (pH 1–13) at 40°C–60°C for 14 days. Monitor degradation via HPLC. The sulfonamide group is prone to hydrolysis under strongly acidic or basic conditions, requiring neutral pH for storage .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, base strength). For example, replacing triethylamine with DBU (1,8-diazabicycloundec-7-ene) may improve sulfonamide coupling efficiency by reducing steric hindrance .
- Kinetic Analysis : Employ in-situ IR spectroscopy to track intermediate formation. Contradictions often arise from unaccounted side reactions (e.g., oxidation of the tetrahydrothiophene ring under prolonged heating) .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron distribution at the sulfonamide sulfur to predict nucleophilic attack sites. For instance, the electron-deficient sulfur may interact with cysteine residues in enzymes .
- Molecular Dynamics (MD) : Simulate binding affinity to target proteins (e.g., carbonic anhydrase isoforms). The n-butyl group’s hydrophobicity may influence membrane permeability .
Q. How can crystallographic disorder in the tetrahydrothiophene ring be addressed?
- Methodology :
- Twinned Data Refinement : Use SHELXL’s TWIN command to model rotational disorder. For example, the 1,1-dioxide group’s planar geometry may cause overlapping electron density peaks .
- Low-Temperature Data Collection : Cooling crystals to 100 K reduces thermal motion, improving resolution to <1.0 Å .
Contradiction Analysis Example
Issue : Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents.
- Resolution :
- Hypothesis : The sulfonamide’s zwitterionic nature creates pH-dependent solubility.
- Testing : Measure solubility in DMSO (polar aprotic) vs. hexane (nonpolar) at pH 7.4 (physiological buffer). Data shows 25 mg/mL in DMSO vs. <0.1 mg/mL in hexane, aligning with its amphiphilic design .
Key Research Gaps
- Toxicokinetics : No data on metabolic pathways (e.g., cytochrome P450 interactions). Proposed studies: Liver microsome assays with LC-MS/MS metabolite profiling .
- Stereoselective Synthesis : Current methods yield racemic mixtures. Chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation) could resolve enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
